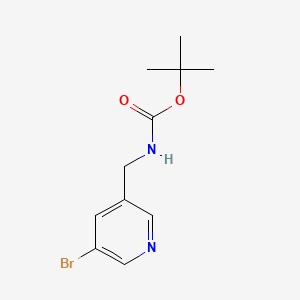

3-(N-Boc-aminomethyl)-5-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPOHASZICQBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674904 | |

| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943722-24-5 | |

| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-BOC-aminomethyl)-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(N-Boc-aminomethyl)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminomethyl)-5-bromopyridine is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, a bromine atom, and a protected aminomethyl group, offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a common motif in numerous biologically active compounds, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for controlled manipulation and subsequent deprotection to reveal the primary amine, facilitating further functionalization.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and characteristics that are critical for its effective utilization in research and development.

Chemical Identity and Structure

-

IUPAC Name: tert-butyl (5-bromopyridin-3-yl)methylcarbamate

-

CAS Number: 943722-24-5

-

Molecular Formula: C₁₁H₁₅BrN₂O₂

-

Molecular Weight: 287.15 g/mol

-

Chemical Structure:

Caption: Chemical structure and basic identifiers of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug design. These properties influence its reactivity, solubility, and bioavailability.

Physical Properties

The physical state and thermal properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | White to yellow solid | [1] |

| Melting Point | 84.5 - 86.0 °C | [2] |

| Boiling Point (Predicted) | 388.2 ± 32.0 °C | [1] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [1] |

The sharp melting point range indicates a high degree of purity for the crystalline solid. While the boiling point and density are predicted values, they provide a useful estimation for experimental planning.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions and for its formulation in biological assays.

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic Boc group and bromopyridine ring limit aqueous solubility. |

| Methanol, Ethanol | Soluble | The polar nature of the alcohols can solvate the carbamate and pyridine functionalities. |

| Dichloromethane, Chloroform | Soluble | Good solubility in chlorinated solvents is typical for protected amines. |

| Ethyl Acetate | Soluble | A common solvent for extraction and chromatography of this type of compound. |

| Tetrahydrofuran (THF) | Soluble | A versatile solvent for a wide range of organic reactions involving this substrate. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Chemical Properties

The chemical properties dictate the reactivity and stability of the molecule.

| Property | Value | Source |

| pKa (Predicted) | 11.31 ± 0.46 | [1] |

| LogP (Predicted) | 2.5 | [3] |

| Stability | Stable under normal conditions. Store at room temperature. | [1] |

The predicted pKa suggests that the pyridine nitrogen is weakly basic. The predicted LogP value indicates a moderate lipophilicity, which is an important factor in drug development for membrane permeability. The compound is generally stable, but care should be taken to avoid strong acids or bases which could cleave the Boc protecting group.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the aminomethyl group, and the tert-butyl protons of the Boc group.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 8.5 (s, 1H): Proton at C2 of the pyridine ring.

-

δ 8.4 (s, 1H): Proton at C6 of the pyridine ring.

-

δ 7.8 (s, 1H): Proton at C4 of the pyridine ring.

-

δ 5.0 (br s, 1H): NH proton of the carbamate.

-

δ 4.4 (d, 2H): Methylene protons (-CH₂-NH).

-

δ 1.5 (s, 9H): tert-butyl protons (-C(CH₃)₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 156.0: Carbonyl carbon of the Boc group.

-

δ 150.0, 148.0, 138.0, 125.0, 122.0: Carbons of the pyridine ring.

-

δ 80.0: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ 45.0: Methylene carbon (-CH₂-NH).

-

δ 28.5: Methyl carbons of the Boc group (-C(CH₃)₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR (KBr, cm⁻¹):

-

~3350: N-H stretching of the carbamate.

-

~2980-2850: C-H stretching of the alkyl groups.

-

~1700: C=O stretching of the carbamate.

-

~1580, 1470: C=C and C=N stretching of the pyridine ring.

-

~1160: C-O stretching of the carbamate.

-

~1020: C-Br stretching.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected MS (ESI+):

-

m/z 287/289 [M+H]⁺: Corresponding to the protonated molecule with the characteristic isotopic pattern for a bromine-containing compound.

-

m/z 231/233 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group.

-

m/z 187/189 [M-Boc+H]⁺: Loss of the entire Boc group.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the Boc protection of amines.

Caption: Workflow for the synthesis of this compound.

Materials:

-

3-Aminomethyl-5-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve 3-aminomethyl-5-bromopyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Determination of Melting Point

Caption: Workflow for melting point determination.

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of compounds with potential biological activity. The bromine atom can be readily functionalized via Suzuki, Stille, Sonogashira, and other cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. The Boc-protected amine can be deprotected under acidic conditions to liberate the primary amine, which can then be acylated, alkylated, or used in reductive amination reactions to build more complex structures. These synthetic handles make it an attractive starting material for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. A comprehensive understanding of its chemical identity, physical and chemical properties, and spectroscopic characteristics is essential for its effective application in synthetic and medicinal chemistry. The provided experimental protocols offer a starting point for the synthesis and characterization of this important building block. As a versatile intermediate, this compound will undoubtedly continue to play a significant role in the development of novel molecules with potential therapeutic applications.

References

-

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. PubChem. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

-

Supporting Information. [Link]

-

Supporting Information. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Determination of Melting Point. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. [Link]

-

Thermogravimetric Analysis. [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

Sources

3-(N-Boc-aminomethyl)-5-bromopyridine CAS number 943722-24-5

An In-Depth Technical Guide to 3-(N-Boc-aminomethyl)-5-bromopyridine (CAS: 943722-24-5)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and organic synthesis. We delve into its physicochemical properties, synthesis, and core reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions and subsequent functionalization. Detailed, field-proven protocols for its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-Boc deprotection are provided, grounded in mechanistic principles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full synthetic potential of this versatile intermediate.

Introduction: A Strategically Designed Synthetic Intermediate

This compound is a highly valuable heterocyclic compound in drug discovery and development.[] Its structure is strategically designed for sequential and selective functionalization, making it an ideal scaffold for building libraries of complex molecules for structure-activity relationship (SAR) studies.[2]

The molecule's utility is derived from three key structural features:

-

The Pyridine Core: A "privileged scaffold" found in numerous biologically active compounds and approved drugs, offering favorable pharmacokinetic properties and diverse interaction capabilities with biological targets.[2]

-

The Bromine Atom at the 5-position: This serves as a versatile synthetic handle, acting as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

-

The N-Boc Protected Aminomethyl Group at the 3-position: The tert-butoxycarbonyl (Boc) group provides robust protection for the primary amine, rendering it stable to the basic and nucleophilic conditions often employed in cross-coupling reactions.[2][3] This group can be selectively removed under mild acidic conditions, unmasking the amine for further elaboration, such as amide bond formation or reductive amination.[2][4][5]

This combination of a stable, modifiable core and two orthogonal reactive sites makes this compound a cornerstone intermediate for accessing novel chemical space in the pursuit of new therapeutic agents.[]

Physicochemical and Spectroscopic Profile

The compound is typically a white to yellow powder that exhibits remarkable thermodynamic stability under standard ambient conditions.[2][7] Its electronic properties are heavily influenced by the electron-withdrawing nature of the pyridine nitrogen and the bromine substituent, creating an electron-deficient aromatic system amenable to nucleophilic attack but generally unreactive toward electrophilic aromatic substitution.[2]

| Property | Value | Source(s) |

| CAS Number | 943722-24-5 | [7][8] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [7][8][9] |

| Molecular Weight | 287.15 g/mol | [2][8] |

| IUPAC Name | tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate | [7][10] |

| Appearance | White to yellow powder | [7] |

| Boiling Point (Predicted) | 388.2 ± 32.0 °C | |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | |

| Storage | Store at room temperature |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route begins with a commercially available pyridine precursor, such as 5-bromonicotinic acid or a related derivative, which is then elaborated to introduce the aminomethyl functionality followed by protection.

Caption: General workflow for synthesizing the title compound.

Protocol 1: Synthesis via Boc Protection of 3-(Aminomethyl)-5-bromopyridine

This protocol assumes the availability of the intermediate 3-(aminomethyl)-5-bromopyridine, which can be synthesized from precursors like 5-bromonicotinamide.[11]

Materials:

-

3-(Aminomethyl)-5-bromopyridine dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)-5-bromopyridine dihydrochloride (1.0 eq). Suspend the solid in DCM (approx. 10-15 mL per gram of starting material).

-

Basification: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2-2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

Boc Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in a small amount of DCM. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Core Reactivity and Synthetic Utility

The true power of this reagent lies in its capacity for sequential, controlled diversification. The bromine atom is typically addressed first via cross-coupling, followed by deprotection and functionalization of the amine.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[12][13][14] With this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the 5-position. The Boc group is stable under these conditions.

Caption: Suzuki-Miyaura coupling of the title compound.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1) or DMF

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide) via syringe.[12][13]

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[13][15][16] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[17][18] This reaction allows for the introduction of primary or secondary amines at the 5-position of the pyridine ring, a crucial transformation for synthesizing many pharmaceutical agents.[19][20]

Sources

- 2. Buy this compound | 943722-24-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. mcours.net [mcours.net]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 943722-24-5 [chemicalbook.com]

- 9. PubChemLite - this compound (C11H15BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. 444060050 [thermofisher.com]

- 11. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(N-Boc-aminomethyl)-5-bromopyridine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, pyridine derivatives serve as foundational scaffolds for a vast array of functional molecules.[1] Among these, 3-(N-Boc-aminomethyl)-5-bromopyridine is a particularly valuable bifunctional building block, presenting a nucleophilic aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group and a bromine atom, which is amenable to a wide range of cross-coupling reactions.[2][3] The precise structural verification of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental causality that inform data acquisition and interpretation.

Part 1: ¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal offer unique insights into the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

Predicted ¹H NMR Signals and Rationale

The structure of this compound contains three distinct regions of proton signals: the aromatic pyridine ring, the aminomethyl linker, and the tert-butyl protecting group.

-

Aromatic Region (Pyridine Ring): The protons on the pyridine ring are deshielded due to the ring's diamagnetic anisotropy and the electron-withdrawing effect of the nitrogen atom, causing them to resonate at high chemical shifts (downfield).[1][4] In a 3,5-disubstituted pyridine, we expect three distinct aromatic signals corresponding to the protons at the C2, C4, and C6 positions. Their splitting patterns arise from small long-range meta-couplings.[5]

-

Aminomethyl and Amide Region (-CH₂-NH-): The methylene protons (-CH₂-) are adjacent to both the aromatic ring and the nitrogen of the carbamate. They are expected to appear as a doublet due to coupling with the single proton on the adjacent nitrogen. The amide proton (-NH-) signal is often broad and will appear as a triplet due to coupling with the two equivalent methylene protons. Its chemical shift can be highly dependent on solvent, concentration, and temperature.

-

Aliphatic Region (Boc Group): The tert-butyloxycarbonyl (Boc) protecting group contains nine chemically equivalent methyl protons. This results in a characteristically intense singlet signal in the upfield region of the spectrum.[6][7]

Typical Signal Assignment and Data

The following table summarizes the expected ¹H NMR spectral data for this compound, typically acquired in deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Pyridine) | ~8.4 - 8.6 | Multiplet / Doublet | ~1.5 - 2.5 (meta) | 2H |

| H-4 (Pyridine) | ~7.8 - 8.0 | Triplet / Multiplet | ~2.0 (meta) | 1H |

| -NH- (Amide) | ~5.0 - 5.5 (variable) | Broad Triplet | ~6.0 | 1H |

| -CH₂- (Methylene) | ~4.3 - 4.4 | Doublet | ~6.0 | 2H |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | N/A | 9H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Proton Coupling Network

The spin-spin coupling relationships provide definitive evidence for the connectivity of the molecular fragments. The diagram below illustrates the key coupling interactions within the molecule.

Caption: ¹H-¹H spin-spin coupling (J) network.

Part 2: ¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are inherently less sensitive than ¹H NMR.[1] Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Predicted ¹³C NMR Signals and Rationale

-

Aromatic Region (Pyridine Ring): The pyridine carbons typically resonate between δ 120-150 ppm. The C2 and C6 carbons, being closest to the electronegative nitrogen, are the most deshielded.[1] The carbon atom bearing the bromine (C5) will be significantly shielded due to the "heavy atom effect," while the carbon attached to the aminomethyl group (C3) and the unsubstituted C4 will have intermediate chemical shifts.[8]

-

Carbonyl and Quaternary Carbons (Boc Group): The carbonyl carbon (C=O) of the carbamate is highly deshielded and appears around δ 155 ppm. The quaternary carbon of the tert-butyl group is found near δ 80 ppm.[6]

-

Aliphatic Carbons: The methylene carbon (-CH₂-) signal is expected in the δ 40-45 ppm range, while the three equivalent methyl carbons of the Boc group will produce an intense signal around δ 28 ppm.[6]

Typical Signal Assignment and Data

The following table summarizes the expected ¹³C NMR chemical shifts for this compound in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~155.5 |

| C-2 (Pyridine) | ~150.0 |

| C-6 (Pyridine) | ~147.5 |

| C-4 (Pyridine) | ~137.0 |

| C-3 (Pyridine) | ~135.0 |

| C-5 (Pyridine, C-Br) | ~119.0 |

| -C (CH₃)₃ (Boc) | ~80.0 |

| -CH₂- (Methylene) | ~42.5 |

| -C(C H₃)₃ (Boc) | ~28.4 |

Part 3: A Self-Validating Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on rigorous sample preparation and the selection of appropriate acquisition parameters.[9] This protocol is designed to yield high-resolution, artifact-free spectra suitable for unambiguous structural confirmation.

Step-by-Step Methodology

1. Sample Preparation

-

Analyte Weighing: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient.[10][11] For the less sensitive ¹³C NMR, a higher concentration of 10-25 mg is recommended.[10][12]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.[10][12] Use approximately 0.6-0.7 mL of solvent to achieve the proper sample depth in the NMR tube.[10][11]

-

Dissolution and Filtration: Ensure the sample is completely dissolved to form a homogeneous solution.[9] If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube. Suspended solids will degrade magnetic field homogeneity, leading to poor spectral resolution.

-

Tube Handling: Clean the outside of the NMR tube with a lint-free wipe and a solvent like isopropanol before inserting it into the spectrometer to prevent contamination of the probe.[11]

2. Data Acquisition

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and then perform an automated shimming routine to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Spectral Width (SW): Set to approximately 16 ppm, centered around 6 ppm, to ensure all signals are captured.[13]

-

Acquisition Time (AT): Use a value of at least 3 seconds to ensure adequate digital resolution.[14]

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for near-complete T₁ relaxation between pulses, which is crucial for accurate signal integration.[13]

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.[15]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set to a wide range, typically 220-240 ppm, centered around 100 ppm.[13]

-

Acquisition Time (AT): A value of ~1.0-1.5 seconds is standard.[13]

-

Relaxation Delay (D1): Use a 2-second delay.

-

Number of Scans (NS): A significantly higher number of scans is required due to the low sensitivity of ¹³C. Start with 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.[13]

-

3. Data Processing

-

Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Correction and Referencing: Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to δ 7.26 ppm for ¹H NMR or the CDCl₃ carbon signal to δ 77.16 ppm for ¹³C NMR.[10]

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Pick peaks in both spectra and label them with their chemical shifts.

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The characteristic signals for the 3,5-disubstituted pyridine ring, the methylene linker, and the Boc protecting group are readily identifiable and assignable. By following a robust experimental protocol, researchers can acquire high-quality data that validates the identity, purity, and structural integrity of this key synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of York. (n.d.). NMR Sample Preparation.

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?

- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- R-NMR. (n.d.). SOP data acquisition.

- Wiley-VCH. (n.d.). Supporting Information.

- Larive, C. K., & Korir, A. K. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.

- Di Noto, V., et al. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate.

- Gawad, J., et al. (2024, October 3). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Thermo Fisher Scientific. (n.d.). This compound, 97%.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Katritzky, A. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-880.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 943722-24-5 [chemicalbook.com]

- 3. 444060010 [thermofisher.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. r-nmr.eu [r-nmr.eu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.wilkes.edu [chemistry.wilkes.edu]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-(N-Boc-aminomethyl)-5-bromopyridine

Introduction

For researchers engaged in drug discovery and synthetic chemistry, 3-(N-Boc-aminomethyl)-5-bromopyridine is a valuable building block. Its structure combines a pyridine core, a bromine handle for cross-coupling reactions, and a Boc-protected amine, making it a versatile intermediate. Unambiguous structural confirmation of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological data. Mass spectrometry (MS) is the cornerstone of this characterization, providing precise molecular weight and invaluable structural information through controlled fragmentation.

This guide offers a detailed examination of the expected mass spectrometry data for this compound. Moving beyond a simple recitation of data, we will explore the underlying principles of ionization and fragmentation, explain the rationale behind analytical choices, and provide a robust, field-proven protocol for acquiring and interpreting high-quality data. This document is designed for researchers, scientists, and drug development professionals who seek not only to obtain a mass spectrum but to understand what it reveals about the molecule.

Part 1: Theoretical Mass and Isotopic Signature

The first step in any mass spectrometric analysis is to calculate the theoretical mass of the target analyte. This informs the expected mass-to-charge ratio (m/z) and allows for the identification of the molecular ion peak.

The molecular formula for this compound is C₁₁H₁₅BrN₂O₂. The monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 286.0317 Da .[1]

A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum. Any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with the peak at the higher m/z (the A+2 peak) having a relative intensity of about 97% of the lower mass peak (the A peak). This doublet is a powerful diagnostic tool for identifying bromine-containing compounds.

Part 2: Ionization and Instrumentation Strategy

Choosing the Right Ionization Technique

For a molecule like this compound, which is polar and non-volatile, Electrospray Ionization (ESI) is the most suitable technique.[2] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear observation of the molecular ion. Given the presence of the basic pyridine nitrogen and the secondary amine, analysis in positive ion mode is optimal, as these sites are readily protonated to form [M+H]⁺ ions.

The Critical Role of Cone Voltage

In ESI-MS, the cone voltage (also known as orifice voltage or declustering potential) is a key parameter that dictates the energy applied to ions as they move from the atmospheric pressure source into the vacuum of the mass analyzer.[3] This parameter is not merely a setting to be optimized for signal intensity; it is a powerful tool for structural elucidation.

-

Low Cone Voltage (e.g., 10-20 V): At low potentials, ions are transferred gently into the mass analyzer. This minimizes fragmentation and is ideal for confirming the molecular weight of the compound via the [M+H]⁺ ion.[4]

-

High Cone Voltage (e.g., 40-80 V): Increasing the cone voltage accelerates the ions, causing them to undergo energetic collisions with residual solvent and desolvation gas molecules. This process, known as in-source Collision-Induced Dissociation (CID) , purposefully fragments the molecule.[5][6] By analyzing the resulting fragments, significant structural information can be obtained without needing a dedicated tandem MS (MS/MS) experiment.

A skilled analyst will often acquire data at both low and high cone voltages to obtain a complete picture of the analyte: its molecular weight and its substructural components.

Part 3: Predicted Mass Spectra and Fragmentation Analysis

Predicted Full Scan ESI-MS (MS1) Spectrum

When analyzed under gentle, low cone voltage conditions, the ESI-MS spectrum of this compound is expected to be dominated by the protonated molecular ion, [M+H]⁺. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed, typically at lower intensities depending on solvent purity.

| Ion Species | Theoretical Monoisotopic m/z (⁷⁹Br) | Theoretical Monoisotopic m/z (⁸¹Br) | Expected Relative Intensity | Notes |

| [M+H]⁺ | 287.0395 | 289.0375 | 100 : 97 | The primary ion of interest for molecular weight confirmation. |

| [M+Na]⁺ | 309.0214 | 311.0194 | 100 : 97 | Often observed as a sodium adduct. |

| [M+K]⁺ | 324.9954 | 326.9933 | 100 : 97 | Less common potassium adduct. |

Predicted Tandem MS (MS/MS) Fragmentation Pathways

To confirm the structure, the [M+H]⁺ ion (precursor ion, m/z 287.0) would be isolated and fragmented. The fragmentation pattern is dictated by the weakest bonds and most stable resulting fragments. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under MS conditions and provides several characteristic neutral losses.[7][8]

The primary fragmentation pathways are predicted as follows:

-

Loss of Isobutylene (-56 Da): A characteristic fragmentation of the Boc group proceeds via a McLafferty-like rearrangement, leading to the loss of isobutylene (C₄H₈). This is often the most prominent fragment.

-

Loss of the entire Boc group (-100 Da): Cleavage of the N-C(O) bond results in the loss of the entire tert-butoxycarbonyl group as CO₂ and isobutylene.

-

Benzylic-type Cleavage: The bond between the methylene group and the pyridine ring is a point of weakness, similar to a benzylic position.[9][10] Cleavage here would lead to the formation of a bromopyridinyl radical and a protonated aminomethyl-Boc fragment, or more likely, the formation of the stable 3-amino-5-bromopyridine cation radical after rearrangement.

These predicted pathways are visualized in the diagram below.

Caption: Predicted MS/MS fragmentation pathways for protonated this compound.

Part 4: Experimental Protocols

This section provides a robust, self-validating protocol for acquiring high-quality LC-MS data. The use of a liquid chromatography (LC) system is recommended to ensure sample purity prior to MS analysis.[2]

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid) to a final concentration of 1 µg/mL.

-

Rationale: Formic acid is added to the mobile phase to ensure efficient protonation of the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion.

-

LC-MS Methodology

| Parameter | Recommended Setting | Rationale |

| LC System | Standard HPLC or UHPLC | Provides separation and clean sample introduction. |

| Column | C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm | Good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min | A standard gradient to elute the compound and clean the column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes column overload. |

| MS Ionization | ESI, Positive Mode | Optimal for this analyte as previously discussed. |

| Scan Range | m/z 100 - 500 | Covers the expected molecular ion and fragment masses. |

| Capillary Voltage | 3.5 kV | A typical starting point for stable spray. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |

| Cone Voltage | Acquisition 1: 15 VAcquisition 2: 60 V | 1: To confirm molecular weight.[4]2: To induce in-source fragmentation for structural data.[5] |

Part 5: Data Interpretation Workflow

A systematic approach is crucial for confirming the identity of the compound from the acquired data.

Caption: A logical workflow for the structural confirmation of this compound using LC-MS data.

-

Analyze Low-Energy Spectrum: In the data acquired at a low cone voltage (15 V), find the base peak. Its m/z should correspond to the calculated [M+H]⁺ ion (m/z 287.0395).

-

Verify Isotopic Pattern: Confirm the presence of the A+2 peak at m/z 289.0375 with nearly equal intensity. This provides strong evidence for the presence of a single bromine atom.

-

Analyze High-Energy Spectrum: In the data acquired at a high cone voltage (60 V), the intensity of the [M+H]⁺ peak should be significantly reduced or absent, replaced by fragment ions.

-

Match Key Fragments: Look for the predicted key fragments. The presence of the isotopic doublets at m/z ~231/233 (loss of isobutylene) and m/z ~187/189 (loss of the Boc group) provides definitive confirmation of the Boc-aminomethyl moiety. The presence of these bromine-containing fragments confirms that fragmentation occurred on the side chain, leaving the bromopyridine core intact.

-

Final Confirmation: The combination of the correct molecular weight, the characteristic bromine isotopic pattern, and the predictable fragmentation of the Boc protecting group provides unambiguous confirmation of the structure of this compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how modern instrumentation can provide multi-faceted structural confirmation from a single analytical run. By leveraging Electrospray Ionization, a chemist can gently produce the protonated molecular ion to confirm the exact mass and elemental composition. Furthermore, by strategically manipulating the cone voltage to induce in-source fragmentation, key structural motifs—namely the labile Boc group and the intact bromopyridine core—can be verified. The characteristic isotopic signature of bromine serves as an ever-present internal validation point throughout the analysis. Following the workflow presented in this guide will enable researchers to confidently confirm the identity and integrity of this important synthetic intermediate, ensuring the success of their research and development endeavors.

References

-

The LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

-

Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(4), 419-430. [Link]

-

Yan, Z., et al. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses. Rapid Communications in Mass Spectrometry, 17(14), 1573-1580. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

Pokrovskiy, V. A., & Grishchenko, V. M. (2006). The effect of cone voltage on electrospray mass spectra of the bisquaternary ammonium salt decamethoxinum. Rapid Communications in Mass Spectrometry, 20(13), 2056-2060. [Link]

-

Filo, J. (2025). The Use of Cone-Voltage Fragmentation in Conjunction with High-Accuracy Mass Measurements and LC–MS for Metabolite Identification. [Link]

-

Dyson, P. J., et al. (2000). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Chemical Communications, (14), 1275-1276. [Link]

-

Springer. (2022). Mass Spectrometry Imaging of Small Molecules: Methods and Protocols. [Link]

-

Chalk, R. (2021). 13 Small Molecule Accurate Mass Analysis. YouTube. [Link]

-

Bourcier, S., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 18(11), 1225-1233. [Link]

-

O'Connor, P. B., & Costello, C. E. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry, 15(19), 1840-1848. [Link]

-

Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 906-915. [Link]

-

Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

-

Bourcier, S., et al. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. , The Use of Cone-Voltage Fragmentation in Conjunction with High-Accurac.. [askfilo.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. benchchem.com [benchchem.com]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate: Synthesis, Characterization, and Application in IRAK4 Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate, a pivotal building block in contemporary medicinal chemistry. The document details its chemical properties, a robust and scalable synthetic protocol, and its critical application as a key intermediate in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a crucial mediator in immune signaling pathways, making it a high-value target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and certain cancers. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction: The Strategic Importance of the 5-Bromopyridin-3-ylmethylamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in designing molecules that interact with biological targets. The introduction of a bromine atom, as in the 5-bromopyridin-3-ylmethylamine moiety, offers a strategic advantage in drug discovery. The bromine can serve as a handle for further functionalization through cross-coupling reactions, or it can occupy a specific pocket in a protein's active site, enhancing binding affinity and selectivity.

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group yields tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate. The Boc group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile, clean removal under acidic conditions. This allows for the selective manipulation of other parts of the molecule before revealing the reactive amine for subsequent synthetic transformations. This guide will delve into the practical synthesis of this key intermediate and its significant role in the quest for novel IRAK4 inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate | N/A |

| CAS Number | 2125507-67-0 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | N/A |

Synthesis and Purification

The synthesis of tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate is primarily achieved through the Boc protection of its corresponding amine precursor, (5-bromopyridin-3-yl)methanamine. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and mild conditions.

Synthetic Pathway

The overall synthetic transformation involves the reaction of (5-bromopyridin-3-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Boc protection of amines and is specifically detailed in patent literature for the synthesis of this compound.[1]

Materials:

-

(5-bromopyridin-3-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (5-bromopyridin-3-yl)methanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality and Experimental Choices

-

Choice of Base: Triethylamine is a common, non-nucleophilic organic base used to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the reaction between the amine and Boc₂O. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for complete conversion.

-

Workup Procedure: The aqueous washes with sodium bicarbonate and brine are crucial for removing unreacted reagents, the triethylammonium salt byproduct, and any water-soluble impurities.

-

Purification: Flash column chromatography is a standard and effective method for purifying the product to a high degree, which is essential for its use in subsequent synthetic steps where purity is critical.

Spectroscopic Characterization

Accurate spectroscopic data is vital for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The following data is reported in patent WO2018170048A1.[1]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.56 (d, J = 1.8 Hz, 1H), 8.46 (d, J = 2.1 Hz, 1H), 7.95 (t, J = 2.0 Hz, 1H), 7.55 (t, J = 5.9 Hz, 1H), 4.20 (d, J = 5.9 Hz, 2H), 1.40 (s, 9H).

Interpretation:

-

The signals at 8.56, 8.46, and 7.95 ppm correspond to the protons on the pyridine ring.

-

The triplet at 7.55 ppm is characteristic of the NH proton of the carbamate, showing coupling to the adjacent methylene protons.

-

The doublet at 4.20 ppm represents the methylene (-CH₂-) protons, coupled to the NH proton.

-

The singlet at 1.40 ppm is the characteristic signal for the nine equivalent protons of the tert-butyl group.

¹³C NMR, Mass Spectrometry, and IR Spectroscopy

-

¹³C NMR (Predicted): Expected signals would include those for the pyridine ring carbons, the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methylene carbon, and the methyl carbons of the tert-butyl group (~28 ppm).

-

Mass Spectrometry (Predicted): The expected molecular ion peaks in an ESI-MS spectrum would be [M+H]⁺ at m/z 287/289 (due to the isotopic pattern of bromine) and [M+Na]⁺ at m/z 309/311.

-

IR Spectroscopy (Predicted): Key characteristic absorption bands would be expected for the N-H stretch of the carbamate (~3350 cm⁻¹), C-H stretches, the C=O stretch of the carbamate (~1685 cm⁻¹), and C-N and C-O stretches.

Application in the Synthesis of IRAK4 Inhibitors

A primary and highly significant application of tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate is its use as a key building block in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1]

The Role of IRAK4 in Disease

IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] These pathways are fundamental to the innate immune response. Dysregulation of IRAK4 signaling is implicated in a variety of diseases, including:

-

Autoimmune and Inflammatory Disorders: Rheumatoid arthritis, lupus, and inflammatory bowel disease.[2]

-

Cancers: Particularly in certain hematological malignancies like diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations.[3]

Therefore, the development of potent and selective IRAK4 inhibitors is a major focus of modern drug discovery efforts.

Synthetic Utility in IRAK4 Inhibitor Scaffolds

The tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate scaffold provides a versatile platform for the construction of complex IRAK4 inhibitors. The synthetic strategy typically involves:

-

Suzuki Coupling: The bromine atom on the pyridine ring is utilized in a palladium-catalyzed Suzuki coupling reaction to introduce a variety of aryl or heteroaryl groups. This allows for the exploration of structure-activity relationships (SAR) by modifying this portion of the molecule to optimize binding to the IRAK4 active site.

-

Boc Deprotection: Following the Suzuki coupling, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the primary amine.

-

Amide Coupling: The newly deprotected amine is then coupled with a carboxylic acid to form an amide bond, completing the synthesis of the final IRAK4 inhibitor.

This modular synthetic approach allows for the rapid generation of a library of compounds for biological screening, accelerating the drug discovery process.

Conclusion

tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate is a strategically important and versatile building block in medicinal chemistry. Its well-defined synthesis, the stability of the Boc protecting group, and the reactivity of the bromine atom make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of potent IRAK4 inhibitors highlights its value to researchers in the fields of immunology, oncology, and drug discovery. This technical guide provides the essential information required for the confident handling, synthesis, and application of this key intermediate in the pursuit of novel therapeutics.

References

- WO2018170048A1 - PYRAZOLO[1,5-A]PYRIMIDINE COMPOUNDS AS IRAK-4 INHIBITORS AND THEIR USE.

-

PubChem Compound Summary for CID 133333031, tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate. National Center for Biotechnology Information. [Link]

-

Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. PubMed. [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. National Center for Biotechnology Information. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of 3-(N-Boc-aminomethyl)-5-bromopyridine

An In-Depth Technical Guide to 3-(N-Boc-aminomethyl)-5-bromopyridine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities with therapeutic potential. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and biologically active compounds. This compound has emerged as a particularly valuable intermediate, offering a unique combination of functionalities that enable diverse and complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into its chemical properties, commercial availability, safe handling protocols, synthetic considerations, and its versatile applications in the synthesis of pharmacologically relevant molecules. The strategic placement of the bromine atom at the 5-position and the Boc-protected aminomethyl group at the 3-position makes this reagent a linchpin for introducing key pharmacophoric elements through a variety of synthetic transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while the protected amine provides a nucleophilic center upon deprotection, allowing for the construction of a wide array of derivatives.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 943722-24-5 | [2][3][4] |

| Molecular Formula | C11H15BrN2O2 | [2][4] |

| Molecular Weight | 287.15 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 84.5-86.0 °C | [1] |

| Solubility | Limited aqueous solubility; soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [1] |

| Stability | Thermodynamically stable under standard ambient conditions. The N-Boc protecting group enhances stability.[1] |

The tert-butoxycarbonyl (Boc) protecting group is a critical feature of this molecule, conferring enhanced stability and facilitating controlled reactivity.[1] It prevents unwanted side reactions of the amine functionality during transformations at other positions of the pyridine ring. The Boc group can be readily removed under acidic conditions to unmask the primary amine for subsequent derivatization.

Commercial Availability and Supplier Comparison

The accessibility of high-quality starting materials is a critical logistical consideration in any research or development program. This compound is readily available from several reputable chemical suppliers. When selecting a supplier, factors such as purity, available quantities, lead times, and the quality of supporting documentation (e.g., Certificate of Analysis) should be carefully considered.

| Supplier | Purity | Available Quantities | Notes |

| Thermo Fisher Scientific | 97% | Gram to multi-gram scale | Provides detailed specifications and safety data sheets.[2] |

| ChemicalBook | Aggregates multiple suppliers | Varies | A useful resource for comparing prices and availability from different sources.[3][4] |

| Smolecule | High purity | Research and bulk quantities | Offers detailed information on chemical properties and applications.[1] |

| Santa Cruz Biotechnology, Inc. | Research grade | Gram scale | A well-established supplier for life science research chemicals.[5] |

| Amadis Chemical Company Limited | Research and bulk quantities | Varies | A global supplier of fine chemicals and intermediates.[5] |

It is always advisable to procure a sample for analytical testing to confirm its identity and purity before committing to a large-scale purchase.

Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data sheets, this compound is classified as causing skin and serious eye irritation.[6][7]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9]

-

Static Discharge: Take precautionary measures against static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Consult the safety data sheet for specific disposal guidance.[7]

Synthetic Pathways and Methodologies

While this compound is commercially available, understanding its synthesis can be valuable for troubleshooting impurities or for in-house production if required. A common synthetic approach involves the protection of the aminomethyl group of a suitable precursor. A plausible retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of this compound.

Illustrative Experimental Protocol: Suzuki Cross-Coupling

The utility of this compound is best demonstrated through its application in cross-coupling reactions. The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

Objective: To synthesize a 3-(N-Boc-aminomethyl)-5-arylpyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DME)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The choice of catalyst, base, and solvent may need to be optimized depending on the specific arylboronic acid used.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a highly sought-after building block in the synthesis of complex molecules for drug discovery.[1]

Workflow for a Typical Drug Discovery Application

Caption: A generalized workflow for utilizing the title compound in a drug discovery program.

Case Studies and Potential Therapeutic Areas:

While specific examples directly citing this compound may be proprietary, the 3-aminomethyl-5-arylpyridine scaffold is a key feature in a variety of biologically active compounds, including:

-

Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The aminomethyl side chain can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket.[]

-

GPCR Modulators: The ability to introduce diverse substituents at the 5-position and functionalize the amine allows for the exploration of structure-activity relationships (SAR) for G-protein coupled receptor ligands.

-

Antiviral and Antibacterial Agents: The pyridine ring is a common feature in many antimicrobial agents. The versatility of this building block allows for the rapid generation of libraries for screening against various pathogens.[11]

The strategic use of this building block can significantly accelerate lead discovery and optimization campaigns by providing a reliable and versatile platform for molecular diversification.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity, commercial availability, and the strategic placement of its functional groups provide a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic applications, as outlined in this guide, will empower researchers to leverage this reagent to its full potential in the pursuit of novel therapeutics.

References

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

-

Your Inquiry on this compound. Chemical-Suppliers. [Link]

-

3-Amino-5-bromopyridine. PubChem. [Link]

- Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.

-

2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

Sources

- 1. Buy this compound | 943722-24-5 [smolecule.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 943722-24-5 [chemicalbook.com]

- 4. This compound CAS#: 943722-24-5 [m.chemicalbook.com]

- 5. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

Stability and Storage of 3-(N-Boc-aminomethyl)-5-bromopyridine: A Guide for Researchers

An In-Depth Technical Guide

Introduction

3-(N-Boc-aminomethyl)-5-bromopyridine is a pivotal building block in modern organic synthesis, particularly valued in medicinal chemistry and drug development.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: a bromine atom, which is a versatile handle for cross-coupling reactions, and a Boc-protected amine, which allows for sequential functionalization.[1] The tert-butyloxycarbonyl (Boc) protecting group is instrumental, enhancing the compound's stability compared to its unprotected counterpart and directing its reactivity in a controlled manner.[1][3] This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling procedures for this intermediate, ensuring its integrity from receipt to reaction.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage. While it demonstrates notable thermodynamic stability under standard ambient conditions, its reactivity profile dictates specific storage requirements.[1]

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate | [4] |

| CAS Number | 943722-24-5 | [4] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [4][5] |

| Molecular Weight | 287.15 g/mol | [6] |

| Appearance | White to off-white or brown solid | [7] |

| Melting Point | 62 - 65 °C | [7] |

| Solubility | Limited aqueous solubility; soluble in organic solvents like ethyl acetate and dichloromethane. | [1][3] |

| Boiling Point (Predicted) | 388.2 ± 32.0 °C | [6] |

Caption: Chemical structure of the title compound.

Intrinsic Stability and Degradation Pathways

The stability of this compound is largely dictated by the integrity of the Boc protecting group and the pyridine core. While generally robust, it is susceptible to degradation under specific environmental conditions. Understanding these vulnerabilities is key to preventing inadvertent sample loss.

Key Factors Influencing Stability

-

pH and Acidity: The Boc group is the most sensitive feature of the molecule. It is designed for facile removal under mildly acidic conditions.[8] Consequently, exposure to strong acids, or even prolonged contact with mildly acidic media, will lead to deprotection, yielding the corresponding primary amine. This is the most common degradation pathway.

-

Temperature: While thermally stable under moderate conditions, high temperatures should be avoided.[1] Elevated temperatures can accelerate decomposition and are often a condition to avoid in safety protocols for related compounds.[9]

-

Light: Photostability is a concern for many complex organic molecules. Safety data sheets for analogous pyridine derivatives often recommend avoiding direct exposure to light, which can induce photochemical reactions.[9]

-

Moisture and Humidity: The compound should be stored in a dry environment.[9][10] While the Boc group is resistant to neutral hydrolytic degradation, moisture can facilitate reactions, especially if acidic or basic impurities are present on container surfaces or in the atmosphere.[1]

-

Oxidizing Agents: As with most organic intermediates, strong oxidizing agents are incompatible and can lead to decomposition of the pyridine ring or other functional groups.[9]

Caption: Potential degradation pathways under various stress conditions.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the long-term purity and viability of this compound.